4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787819
InChI: InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18)
SMILES:
Molecular Formula: C14H19BrN4O
Molecular Weight: 339.23 g/mol

4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC16787819

Molecular Formula: C14H19BrN4O

Molecular Weight: 339.23 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine -

Specification

Molecular Formula C14H19BrN4O
Molecular Weight 339.23 g/mol
IUPAC Name 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine
Standard InChI InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18)
Standard InChI Key ABJJFYLDNALBHX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine, delineates its substituents:

  • A bromine atom at position 4 of the indazole core.

  • A 3-(pyrrolidin-1-yl)propoxy group at position 7.

  • An amine group at position 3 .

Its structure is validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The presence of pyrrolidine, a five-membered nitrogen heterocycle, enhances lipophilicity, potentially improving blood-brain barrier permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H19BrN4O\text{C}_{14}\text{H}_{19}\text{Br}\text{N}_4\text{O}
Molecular Weight339.23 g/mol
CAS Number1548941-53-2
Purity (Commercial)≥95%
SolubilityModerate in DMSO, methanol

Synthesis and Reaction Pathways

The synthesis of 4-bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves:

  • Bromination: Introducing bromine at position 4 of a pre-functionalized indazole intermediate.

  • Alkylation: Attaching the 3-(pyrrolidin-1-yl)propoxy group via nucleophilic substitution.

  • Amine Protection/Deprotection: Ensuring regioselectivity during functional group additions .

Reaction conditions are optimized for temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor progress, achieving isolated yields of 38–45% .

TargetIC50_{50} (nM)Reference CompoundIC50_{50} (nM)
5-HT2A_{2A}120Risperidone0.2
D2_2450Haloperidol1.3
SupplierPurityPackagingPrice (USD/g)
AstaTech95%0.25–1 g1,200
Parchem98%0.1–5 g1,450
Jinan Carbotang98%0.1–10 g1,300

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